molecular formula C₁₇H₁₃N₃O₃S B1140690 3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide CAS No. 181223-16-5

3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No. B1140690
M. Wt: 339.37
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of indole-based sulfonamides, including structures similar to 3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide, often involves the formation of sulfonamide linkages through reactions of sulfonyl chlorides with amines or through the condensation of sulfonamides with aldehydes or ketones. A notable method includes the Cu(OAc)2-mediated cascade annulation of diarylalkyne sulfonamides through dual C-N bond formation, enabling the efficient synthesis of biologically important indoloindole derivatives (Yu, Zhang-Negrerie, & Du, 2016).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of indole moieties, which are crucial for the interaction with biological targets. The structural analysis includes the study of conformational preferences and the potential for intramolecular and intermolecular hydrogen bonding, which can significantly influence the biological activity. The X-ray crystallography and NMR studies provide insights into the conformational dynamics and molecular interactions of these compounds (Crich, Bruncko, Natarajan, Teo, & Tocher, 1995).

Chemical Reactions and Properties

Indole-based sulfonamides undergo various chemical reactions, including cyclization, sulfonamidation, and annulation, leading to a wide array of structural derivatives with potential pharmacological activities. These reactions are often catalyzed by metals or driven by light, offering a versatile toolkit for the modification and optimization of their chemical properties for specific applications (Paul, Sengupta, & Yadav, 2022).

Safety And Hazards

The safety and hazards associated with indole derivatives can vary depending on the specific compound. Unfortunately, specific information about the safety and hazards of “3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide” was not found in the available resources.


Future Directions

The future directions for research on indole derivatives could include further development of synthesis methods to overcome the challenges associated with the preparation of (1H-indol-3-yl)methyl electrophiles12. Additionally, more research is needed to understand the mechanisms of action, physical and chemical properties, and safety and hazards of specific indole derivatives. Unfortunately, specific future directions for “3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide” were not found in the available resources.


properties

IUPAC Name

3-(1H-indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c18-24(22,23)11-5-6-16-13(8-11)14(17(21)20-16)7-10-9-19-15-4-2-1-3-12(10)15/h1-9,19H,(H,20,21)(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTGOSQNWXOYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C3C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695807
Record name 3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide

CAS RN

181223-16-5
Record name 3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Aminosulfonyl-2-oxindole was condensed with indole-3-carboxaldehyde to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.